molecular formula C8H5BrO4 B1265625 2-Bromoterephthalic acid CAS No. 586-35-6

2-Bromoterephthalic acid

Cat. No. B1265625
CAS RN: 586-35-6
M. Wt: 245.03 g/mol
InChI Key: QPBGNSFASPVGTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated terephthalic acids, including 2-bromoterephthalic acid, typically involves direct bromination of terephthalic acid or its precursors. For example, methods for synthesizing related brominated compounds have been developed, offering insights into potential pathways for 2-bromoterephthalic acid synthesis. These methods emphasize environmental friendliness and high yields, suggesting that the synthesis of 2-bromoterephthalic acid could also be optimized for efficiency and minimal environmental impact (Guo Hai, 2007).

Molecular Structure Analysis

The molecular structure of 2-bromoterephthalic acid is characterized by the presence of a bromine atom at the 2 position of the terephthalic acid backbone. The asymmetric unit of a related compound, 2,5-dibromoterephthalic acid dihydrate, contains half-molecule of the dibromoterephthalic acid and water molecules, showcasing the compound's ability to form hydrogen bonds and a three-dimensional framework in the crystal structure (G. Song et al., 2008).

Chemical Reactions and Properties

Brominated compounds like 2-bromoterephthalic acid participate in various chemical reactions, including coupling reactions, which are fundamental in synthesizing complex organic molecules. For example, the Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid derivatives demonstrates the reactivity of brominated compounds in forming biologically active molecules and complex structures (N. Rasool et al., 2020).

Physical Properties Analysis

The physical properties of 2-bromoterephthalic acid, such as solubility, melting point, and crystalline structure, are influenced by the presence of the bromine atom. While specific data on 2-bromoterephthalic acid are scarce, studies on similar brominated aromatic compounds provide valuable insights. For instance, the crystal structure and hydrogen bonding patterns of tetrabromoterephthalic acid with N-heterocycles suggest that 2-bromoterephthalic acid could also exhibit interesting supramolecular arrangements and physical properties (Lei Wang et al., 2014).

Scientific research applications

Hydrogen-Bonded Network Control

2-Bromoterephthalic acid has been studied for its role in hydrogen-bonded networks. Burke et al. (2003) found that the crystal structures of hydrogen-bonded adducts containing o-bromoterephthalate are virtually identical to those of their terephthalate analogues. This suggests a limited effect of bromine substitution on the orientation of carboxylate groups in metal-organic frameworks, with observed disorder in bromine positions (Burke et al., 2003).

Metal-Organic Frameworks

Winston et al. (2008) explored the use of bromoterephthalate in metal-organic frameworks (MOFs), specifically IRMOF-2, which includes a rotatable bromo-p-phenylene moiety. They observed rotation within these frameworks, highlighting potential applications in electro-optic fields (Winston et al., 2008).

Supramolecular Complexes

Li et al. (2010) examined ZnII, CdII, CoII, and PbII supramolecular complexes assembled from 2-bromoterephthalic acid and other co-ligands. These complexes displayed various coordination motifs and extended networks, showcasing the structural diversity achievable with 2-bromoterephthalic acid (Li et al., 2010).

Molecular Structure Control

Yasuda et al. (2014) studied the cooperative effect of hydrogen and halogen bonds in the molecular assembly of bromo-substituted terephthalic acid molecules. Their research indicates significant contributions of Br⋯O halogen bonds in two-dimensional molecular assemblies, which is critical for the design of complex molecular architectures (Yasuda et al., 2014).

Noncovalent Interactions in Coordination Polymers

Go et al. (2007) synthesized two-dimensional coordination polymers using uranyl cation and 2-bromoterephthalate. Their findings highlight the impact of bulky substituents in preventing interpenetration and maintaining desired topologies in these structures (Go et al., 2007).

Ionic Liquid Halide Nucleophilicity

Boovanahalli et al. (2004) utilized the high nucleophilicity of bromide ion in ionic liquids for regenerating phenols from ethers, demonstrating a green chemical method for ether cleavage with potential applications in organic synthesis (Boovanahalli et al., 2004).

Metal Oxide Surface Binders

Komati et al. (2018) identified the backbone of 2-bromoterephthalic acid as a potential metal oxide anchor, showcasing its application in the design of organic linkers for metal oxide-based hybrid materials (Komati et al., 2018).

Silver Complexes Luminescent Properties

Zhang et al. (2015) synthesized silver-based complexes using 2-bromoterephthalic acid, demonstrating their luminescent properties, which can be attributed to ligand-to-metal charge transfer and Ag…Ag interactions (Zhang et al., 2015).

Atom Transfer Radical Polymerization

Zhu et al. (2000) used iron(II) chloride coordinated by isophthalic acid in the atom transfer radical polymerization of methyl methacrylate, demonstrating a controlled polymerization process (Zhu et al., 2000).

Organoclay in Thermotropic Liquid Crystalline Polymer Nanocomposites

Chang et al. (2002) synthesized a thermotropic liquid crystalline polyester from 2-bromoterephthalic acid and studied its nanocomposites with organoclay, showing potential for fiber spinning and enhanced mechanical properties (Chang et al., 2002).

Coordination Frameworks with Benzenedicarboxyl Tectons

Li et al. (2010) created a series of silver(I) coordination polymers with 2-bromoterephthalic acid, revealing diverse structural patterns and coordination spheres (Li et al., 2010).

Mixed-Linker Concept in MIL-53(Ni) Materials

Bitzer et al. (2020) reported on the synthesis of MIL-53(Ni)-Br(100) and MIL-53(Ni)-Br(50) using 2-bromoterephthalate, expanding the possibilities for tailoring the properties of divalent MIL-53 materials (Bitzer et al., 2020).

Polymer-Based Microfibrillar and Nanofibrillar Composites

Seo and Chang (2017) synthesized liquid crystalline polymers from 2-bromoterephthalic acid and examined their nanocomposites, highlighting potential applications in the development of advanced composite materials (Seo and Chang, 2017).

properties

IUPAC Name

2-bromoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBGNSFASPVGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207320
Record name Bromoterephthalic acid
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Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoterephthalic acid

CAS RN

586-35-6
Record name Bromoterephthalic acid
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Record name Bromoterephthalic acid
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Record name 586-35-6
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Record name Bromoterephthalic acid
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Record name Bromoterephthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
301
Citations
JI Jin, EJ Choi, BW Jo - Macromolecules, 1987 - ACS Publications
… prepared from 2-bromoterephthalic acid. The nematic-isotropic transition temperatures, Tb could be determined by DSC only for polyesters derived from 2-bromoterephthalic acid, due …
Number of citations: 78 pubs.acs.org
PK Bhowmik, H Han - Macromolecules, 1993 - ACS Publications
… It is important to note that Krigbaumand co-workers2 and others24 reported that the homopolymer of 2-phenylhydroquinone and 2-bromoterephthalic acid had solubility in a mixture of …
Number of citations: 46 pubs.acs.org
S Yasuda, A Furuya, K Murakoshi - RSC advances, 2014 - pubs.rsc.org
… Owing to Br⋯O halogen and hydrogen bonds, bromo-substituted TPA (2-bromoterephthalic acid) formed a 1D ladder-like non-covalent network structure, whereas dibromo-substituted …
Number of citations: 29 pubs.rsc.org
H Xu, J Liang, J Zhuang, H Kou, R Wang, Y Li - Journal of molecular …, 2004 - Elsevier
… by hydrothermal technique: A mixture of 2-bromoterephthalic acid (0.047 g), NaOH (0.010 g… ) 3 (0.081 g) was added to a mixture of 2-bromoterephthalic acid (0.049 g), NaOH (0.011 g). …
Number of citations: 2 www.sciencedirect.com
JH Chang, BS Seo, DH Hwang - Polymer, 2002 - Elsevier
… The TLCP was prepared by direct polycondensation of equivalent weights of the appropriate 2-ethoxyhydroquinone and 2-bromoterephthalic acid in the presence of thionyl chloride …
Number of citations: 178 www.sciencedirect.com
J Zhang, CC Wang, P Wang, SJ Gao - Transition Metal Chemistry, 2015 - Springer
… Synthesis of block-like red crystals of Ag 3 (bpa) 3 ](Hdcdcpb)·9H 2 O (2) followed the same procedure as for 1, except that 2-bromoterephthalic acid was replaced by 2,3-dicarboxyl-(2′…
Number of citations: 12 link.springer.com
JI Jin, EJ Choi, CS Kang… - Journal of Polymer Science …, 1989 - Wiley Online Library
… For example, polymer-2,6 is the one prepared from 2,6-naphthalenediol and 2-bromoterephthalic acid. 2-Bromoterephthalic acid was used in this investigation to ensure low melting …
Number of citations: 9 onlinelibrary.wiley.com
CP Li, J Chen, M Du - Polyhedron, 2010 - Elsevier
… As for 2-bromoterephthalic acid, only one carboxyl group thereof is deprotonated and involved in metal coordination. Interestingly, each 3-bpo adopts the unusual cisoid-II conformation …
Number of citations: 20 www.sciencedirect.com
CP Li, J Chen, Q Yu, M Du - Crystal growth & design, 2010 - ACS Publications
… tectons, including isophthalic acid (H 2 ip), 5-sulfoisophthalic acid (H 3 sip), terephthalic acid (H 2 tp), 2-aminoterephthalic acid (H 2 ata), and 2-bromoterephthalic acid (H 2 bta). Single-…
Number of citations: 66 pubs.acs.org
M Parsaei, K Akhbari, E Tylianakis… - Crystal Growth & …, 2022 - ACS Publications
… MUT-6 and MUT-7 were synthesized using 2-bromoterephthalic acid (2-BrTPA) and 2,5-dibromoterephthalic acid (DBrTPA), respectively, by applying a facile solvothermal reaction at …
Number of citations: 7 pubs.acs.org

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